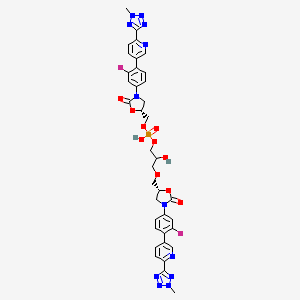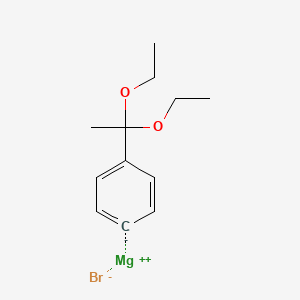
2,3,6,2',3',4',6'-Hepta-O-acetyl-D-maltose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32668746 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes specific functional groups that contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32668746 typically involves a series of chemical reactions that introduce and modify functional groups on a precursor molecule. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group with a nucleophile. The reaction conditions often require a polar aprotic solvent and a suitable base to facilitate the substitution.
Oxidation Reactions: These reactions introduce oxygen-containing functional groups into the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: These reactions reduce specific functional groups, such as carbonyl groups, to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Industrial Production Methods
Industrial production of MFCD32668746 involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often used to achieve efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32668746 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygen-containing derivatives.
Reduction: Reduction reactions can convert specific functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Polar aprotic solvents, such as dimethyl sulfoxide, and bases, such as sodium hydroxide, are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in MFCD32668746 and the reaction conditions. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
MFCD32668746 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: MFCD32668746 is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of MFCD32668746 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular pathways involved depend on the specific application and target of the compound.
Conclusion
MFCD32668746 is a versatile compound with significant importance in scientific research and industrial applications Its unique properties and reactivity make it valuable for various chemical reactions, and its potential applications in chemistry, biology, medicine, and industry continue to be explored
Propriétés
Formule moléculaire |
C26H36O18 |
|---|---|
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-1,4,5-triacetyloxy-2-hydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O18/c1-11(28)36-9-18(35)21(22(39-14(4)31)19(8-27)38-13(3)30)44-26-25(42-17(7)34)24(41-16(6)33)23(40-15(5)32)20(43-26)10-37-12(2)29/h8,18-26,35H,9-10H2,1-7H3/t18-,19+,20-,21-,22-,23-,24+,25-,26-/m1/s1 |
Clé InChI |
HEWAKNGCSYCQMD-FGLALDNMSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](COC(=O)C)O)[C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)O)C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


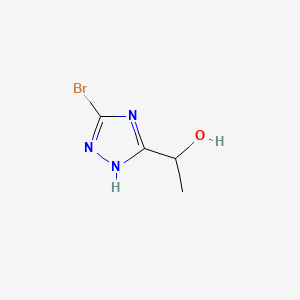
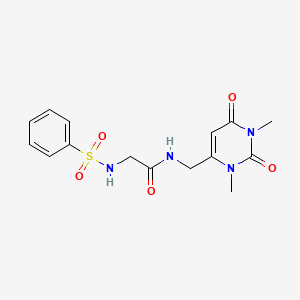
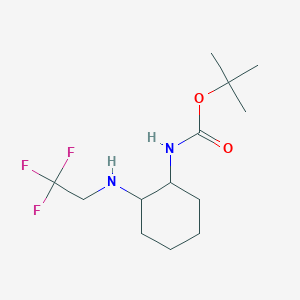
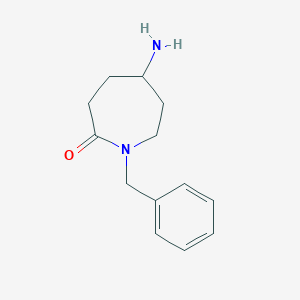
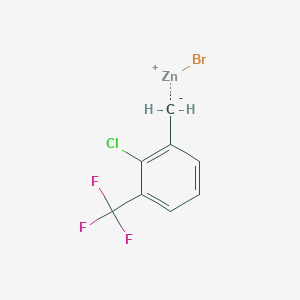

![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)
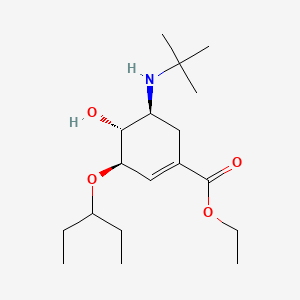

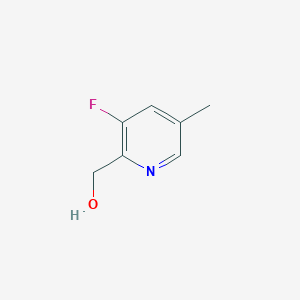
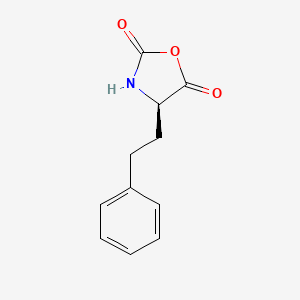
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
